Methyl 3-(methylamino)-2-(trifluoromethyl)isonicotinate
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Overview
Description
Methyl 3-(methylamino)-2-(trifluoromethyl)isonicotinate is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The presence of the trifluoromethyl group often enhances the lipophilicity, metabolic stability, and bioavailability of compounds, making it a valuable moiety in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) in the presence of radical initiators like azobisisobutyronitrile (AIBN) or photochemical conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methylamino)-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
Methyl 3-(methylamino)-2-(trifluoromethyl)isonicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate with enhanced bioavailability and metabolic stability.
Industry: Utilized in the development of agrochemicals and materials with improved properties
Mechanism of Action
The mechanism of action of Methyl 3-(methylamino)-2-(trifluoromethyl)isonicotinate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(methylamino)-2-(difluoromethyl)isonicotinate
- Methyl 3-(methylamino)-2-(fluoromethyl)isonicotinate
- Methyl 3-(methylamino)-2-(chloromethyl)isonicotinate
Uniqueness
Methyl 3-(methylamino)-2-(trifluoromethyl)isonicotinate stands out due to the presence of the trifluoromethyl group, which imparts unique properties such as increased lipophilicity, metabolic stability, and bioavailability. These characteristics make it more suitable for applications in pharmaceuticals and agrochemicals compared to its analogs .
Properties
Molecular Formula |
C9H9F3N2O2 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
methyl 3-(methylamino)-2-(trifluoromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C9H9F3N2O2/c1-13-6-5(8(15)16-2)3-4-14-7(6)9(10,11)12/h3-4,13H,1-2H3 |
InChI Key |
BMDGGDVEMRSWSO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CN=C1C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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